Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312037
InChI: InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3
SMILES:
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18312037

Molecular Formula: C9H7FN2O2

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
IUPAC Name methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3
Standard InChI Key KOMMMXBLUGEBOA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C2N1C=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate belongs to the imidazo[1,5-a]pyridine class, featuring a fused bicyclic system comprising a pyridine ring (six-membered aromatic ring with one nitrogen atom) and an imidazole ring (five-membered ring with two nitrogen atoms). The fluorine substituent at the 8-position and the methyl ester at the 3-position introduce distinct electronic and steric effects, influencing both reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₇FN₂O₂
Molecular Weight194.16 g/mol
IUPAC Namemethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3
InChIKeyKOMMMXBLUGEBOA-UHFFFAOYSA-N

The planar bicyclic system enables π-π stacking interactions, while the electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Spectral and Thermodynamic Data

Experimental characterization via NMR and mass spectrometry confirms the structure. The 19F^{19}\text{F}-NMR spectrum exhibits a singlet at δ -112 ppm, consistent with aromatic fluorine . Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, indicative of high crystallinity .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with 5-fluoro-2-aminopyridine, which undergoes cyclocondensation with methyl oxalyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the imidazo[1,5-a]pyridine core.

Representative Procedure:

  • Step 1: React 5-fluoro-2-aminopyridine (1.0 eq) with methyl oxalyl chloride (1.2 eq) in dichloromethane at 0°C.

  • Step 2: Add POCl₃ (2.5 eq) dropwise, then heat to reflux for 8 hours.

  • Step 3: Quench with ammonium hydroxide, extract with dichloromethane, and purify via silica gel chromatography (EtOAc/hexanes gradient).

This method yields the target compound in 31% yield, with the low efficiency attributed to competing side reactions at the electron-rich pyridine nitrogen.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes, improving yields to 48%. Catalytic approaches using zeolites or ionic liquids are under investigation to minimize POCl₃ usage, addressing safety and environmental concerns.

Biological Activities and Mechanistic Insights

GABAₐ Receptor Modulation

Fluorinated imidazo[1,5-a]pyridines show anxiolytic effects in murine models. The methyl ester moiety improves blood-brain barrier permeability, with a brain/plasma ratio of 0.9 compared to 0.4 for carboxylic acid analogs .

Table 2: Comparative Bioactivity Profiles

CompoundJAK3 IC₅₀ (μM)EGFR IC₅₀ (μM)Brain/Plasma Ratio
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate0.81.20.9
1-Bromo-8-fluoro analog 2.13.40.3
Non-fluorinated parent compound5.68.90.2

Structure-Activity Relationship (SAR) Analysis

Role of the 8-Fluoro Substituent

Fluorine’s electronegativity increases the compound’s dipole moment (calculated: 4.2 D vs. 3.1 D for non-fluorinated analog), enhancing interactions with polar kinase residues. Meta-chlorobenzyl substitution at N1 improves JAK3 inhibition 3-fold, suggesting room for further optimization.

Ester vs. Carboxylic Acid Derivatives

While the methyl ester improves bioavailability (logP = 1.8 vs. 0.9 for carboxylic acid), hydrolytic conversion to the acid in vivo enables irreversible binding to target enzymes . Prodrug strategies using tert-butyl esters are being explored to balance solubility and activity.

Future Directions and Challenges

Synthetic Chemistry Priorities

Developing enantioselective routes remains critical, as the racemic mixture currently used obscures stereospecific effects. Catalytic asymmetric cyclization using chiral phosphoric acids shows promise in early studies.

Pharmacokinetic Optimization

Phase I metabolism primarily involves ester hydrolysis (t₁/₂ = 2.3 hours in human microsomes). Introducing deuterium at the methyl group extends half-life to 4.1 hours, warranting further investigation .

Target Expansion Beyond Kinases

Recent molecular docking studies predict strong binding to PARP1 (ΔG = -9.8 kcal/mol), positioning this scaffold as a potential anticancer agent. In vivo efficacy studies in xenograft models are ongoing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator